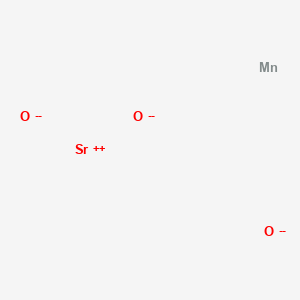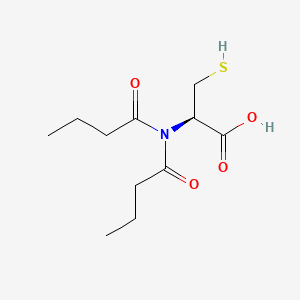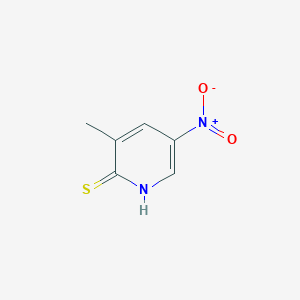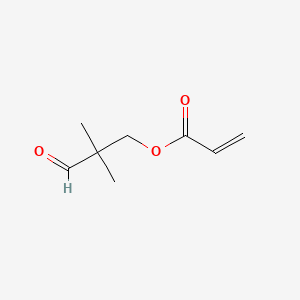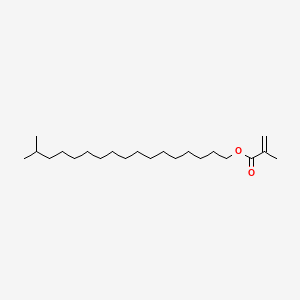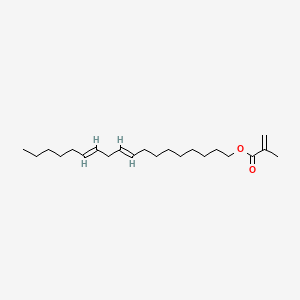
9,12-Octadecadienyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,12-Octadecadienyl methacrylate: is an organic compound with the molecular formula C22H38O2 and a molecular weight of 334.53592 g/mol . It is a methacrylate ester derived from 9,12-octadecadienoic acid, commonly known as linoleic acid. This compound is characterized by its long aliphatic chain and the presence of two double bonds at the 9th and 12th positions, making it a polyunsaturated fatty acid ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 9,12-octadecadienyl methacrylate typically involves the esterification of 9,12-octadecadienoic acid with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Toluene or xylene
Reaction Time: 6-12 hours
The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods:
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters are optimized to ensure high conversion rates and purity of the final product. The use of advanced separation techniques such as high-performance liquid chromatography (HPLC) may also be employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9,12-Octadecadienyl methacrylate can undergo oxidation reactions, particularly at the double bonds. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The double bonds in the compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The methacrylate group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures and pressures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Saturated esters.
Substitution: Formation of amides or ethers.
Applications De Recherche Scientifique
Chemistry:
9,12-Octadecadienyl methacrylate is used as a monomer in the synthesis of polymers and copolymers. These polymers exhibit unique properties such as flexibility, hydrophobicity, and resistance to environmental degradation, making them suitable for coatings, adhesives, and sealants .
Biology and Medicine:
In biological research, this compound is used to study the effects of polyunsaturated fatty acid esters on cellular processes
Industry:
Industrially, this compound is used in the production of specialty plastics and elastomers. Its incorporation into polymer matrices enhances the mechanical properties and thermal stability of the materials.
Mécanisme D'action
The mechanism of action of 9,12-octadecadienyl methacrylate involves its ability to undergo polymerization reactions. The methacrylate group can participate in free radical polymerization, leading to the formation of long polymer chains. The double bonds in the aliphatic chain can also undergo cross-linking reactions, further enhancing the properties of the resulting polymers.
Molecular Targets and Pathways:
In biological systems, the compound may interact with lipid membranes, influencing membrane fluidity and permeability. It can also modulate signaling pathways related to lipid metabolism and inflammation.
Comparaison Avec Des Composés Similaires
9-Octadecenoic acid methacrylate: Similar structure but with only one double bond.
Stearyl methacrylate: Saturated analog with no double bonds.
Oleyl methacrylate: Contains a single double bond at the 9th position.
Uniqueness:
9,12-Octadecadienyl methacrylate is unique due to the presence of two double bonds, which impart distinct chemical reactivity and physical properties. This makes it more versatile in applications requiring specific polymer characteristics compared to its saturated or monounsaturated analogs.
Propriétés
Numéro CAS |
45280-69-1 |
|---|---|
Formule moléculaire |
C22H38O2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
[(9E,12E)-octadeca-9,12-dienyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3/h8-9,11-12H,2,4-7,10,13-20H2,1,3H3/b9-8+,12-11+ |
Clé InChI |
YFEDUIROCRGMGU-MVKOLZDDSA-N |
SMILES isomérique |
CCCCC/C=C/C/C=C/CCCCCCCCOC(=O)C(=C)C |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCCOC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



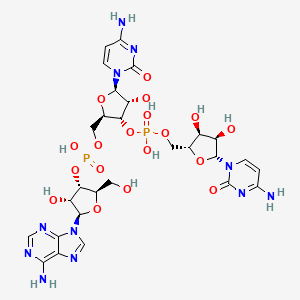

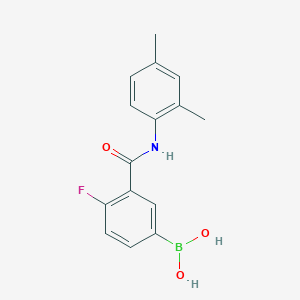
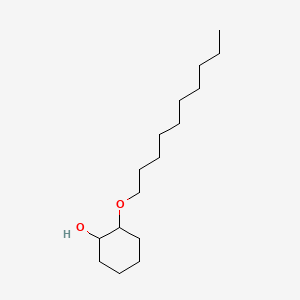
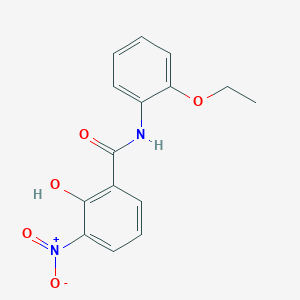
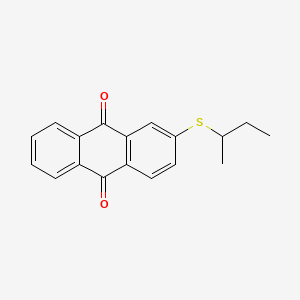
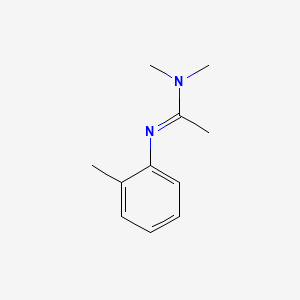
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)
